molecular formula C18H19N5O3 B2521740 8-(4-methoxybenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 869344-92-3

8-(4-methoxybenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2521740
CAS No.: 869344-92-3
M. Wt: 353.382
InChI Key: BZCIQTSMRKBWMR-UHFFFAOYSA-N
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Description

8-(4-methoxybenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative designed for advanced chemical and pharmacological research. As a specialized small molecule, it serves as a key scaffold in medicinal chemistry for the exploration of novel therapeutic agents. Researchers utilize this compound in high-throughput screening assays to identify potential modulators of purinergic signaling pathways. Its structural features, including the imidazo[2,1-f]purine-dione core and methoxybenzyl substitution, make it a compound of interest in the study of structure-activity relationships and the development of enzyme inhibitors. This reagent is provided for research and development use in a laboratory setting only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-11-9-23-14-15(20(2)18(25)21(3)16(14)24)19-17(23)22(11)10-12-5-7-13(26-4)8-6-12/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCIQTSMRKBWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxybenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the methoxybenzyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of microwave irradiation has been reported to enhance the efficiency of the synthesis process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required standards for research or commercial use.

Chemical Reactions Analysis

Types of Reactions

8-(4-methoxybenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need the presence of a catalyst or a specific solvent to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups attached to the purine core.

Scientific Research Applications

8-(4-methoxybenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-(4-methoxybenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural Analogues with Arylpiperazinylalkyl Chains

Example Compounds :

  • AZ-853 : 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione .
  • AZ-861 : 1,3-Dimethyl-8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione .
  • Compound 3i : 8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione .
Parameter Target Compound AZ-853 AZ-861 Compound 3i
Substituent Position 4-Methoxybenzyl at C8 Piperazinylbutyl (2-F-phenyl) Piperazinylbutyl (3-CF3-phenyl) Piperazinylpentyl (2-F-phenyl)
5-HT1A Ki (nM) Not reported 0.6 0.2 5.6 (for related compound 6h)
Antidepressant Efficacy Presumed high (structural analogy) Moderate (FST ED50: 2.5 mg/kg) Lower than AZ-853 High (FST ED50: 2.5–5 mg/kg)
Metabolic Stability Moderate (methoxy group) Moderate (HLM model) Moderate (HLM model) Moderate (MEKC analysis)
Key Side Effects Not reported Hypotension, weight gain Lipid metabolism disturbances Anxiolytic effects

Structural Insights :

  • Substituent Effects: Fluorine and trifluoromethyl groups in AZ-853/AZ-861 enhance 5-HT1A receptor affinity but introduce side effects (e.g., α1-adrenolytic activity in AZ-853). The target compound’s 4-methoxybenzyl group may reduce off-target interactions while maintaining receptor engagement .
  • Linker Length : Compound 3i’s pentyl linker improves 5-HT1A/5-HT7 dual affinity compared to shorter chains, but the target compound’s benzyl group may prioritize selectivity over PDE4B/PDE10A inhibition .

Derivatives with Alternative Aryl Groups

Example Compounds :

  • Compound 22c : 8-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione .
  • CB11: 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione .
Parameter Target Compound Compound 22c CB11
Substituent 4-Methoxybenzyl Benzyl-triazolylmethoxy 2-Aminophenyl
Primary Activity Serotonin receptor modulation Anticancer (synthesis focus) PPARγ agonism (anticancer)
Lipophilicity (LogP) Moderate (~3.0, estimated) High (benzyl group) Low (polar aminophenyl)
Therapeutic Use Antidepressant (presumed) Not reported NSCLC apoptosis

Functional Comparisons :

  • The 4-methoxybenzyl group in the target compound offers a balance between lipophilicity and solubility, favoring blood-brain barrier penetration for CNS activity, unlike CB11’s polar 2-aminophenyl group .

Hybrid Ligands with Dual Mechanisms

Example Compound :

  • Compound 5: 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione .
Parameter Target Compound Compound 5
Substituent 4-Methoxybenzyl Dihydroisoquinolinylbutyl
Receptor Targets 5-HT1A/5-HT7 (presumed) 5-HT1A, PDE4B, PDE10A
Selectivity Likely higher for 5-HT1A Broad (PDE4B IC50: ~100 nM)
Therapeutic Potential Antidepressant Antidepressant/PDE inhibitor

Mechanistic Insights :

  • Compound 5’s dihydroisoquinolinyl group enables dual 5-HT1A/PDE4B activity, whereas the target compound’s simpler substituent may focus efficacy on serotonin receptors .

Key Research Findings

Substituent Position Matters : Fluorine at the 2-position (AZ-853) vs. 3-position (AZ-861) on the phenyl ring alters 5-HT1A agonism and side effect profiles .

Linker Optimization : Pentyl chains (Compound 3i) improve receptor affinity compared to butyl (AZ-853) or benzyl (target compound) .

Metabolic Stability : Methoxy groups (target compound) may reduce CYP450-mediated metabolism compared to halogenated analogs .

Selectivity vs. Broad Activity : Hybrid ligands (Compound 5) trade receptor selectivity for multi-target effects, while the target compound’s structure prioritizes serotonin receptor engagement .

Biological Activity

8-(4-methoxybenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative that has garnered attention for its potential biological activities. Its unique structure combines a methoxybenzyl group with a trimethyl-imidazo-purine core, suggesting possible interactions with various biological targets. This article reviews the compound's biological activity, focusing on its enzyme inhibition capabilities, receptor interactions, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : Approximately 353.382 g/mol
  • Structure : The compound features a methoxybenzyl moiety attached to the imidazo-purine framework.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Molecular docking studies suggest significant binding affinities with serotonin receptors (5-HT) and dopamine receptors (D₂), indicating its role as a modulator in neurotransmitter systems.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Serotonin Receptors : The compound's structural features allow it to bind effectively to serotonin receptors (5-HT₁A and 5-HT₇), which are implicated in mood regulation and anxiety disorders.
  • Dopamine Receptors : Interaction with D₂ receptors suggests potential applications in treating neurological conditions.
  • Enzyme Targets : Its inhibition of enzymes involved in cellular signaling pathways may contribute to its anticancer effects.

In Vitro Studies

Recent studies have evaluated the antiproliferative activity of the compound against various cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis and cell cycle arrest
PC3 (Prostate)15Inhibition of tubulin polymerization
SW480 (Colon)12Targeting metabolic pathways

These results indicate that the compound can selectively inhibit cancer cell growth while sparing non-tumorigenic cells.

Case Studies

In a notable case study focusing on the antidepressant properties of related compounds within the imidazo-purine class, it was found that derivatives similar to this compound demonstrated significant anxiolytic effects at dosages ranging from 2.5 mg/kg to 5 mg/kg. These findings highlight the therapeutic potential of this class of compounds in managing mood disorders.

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